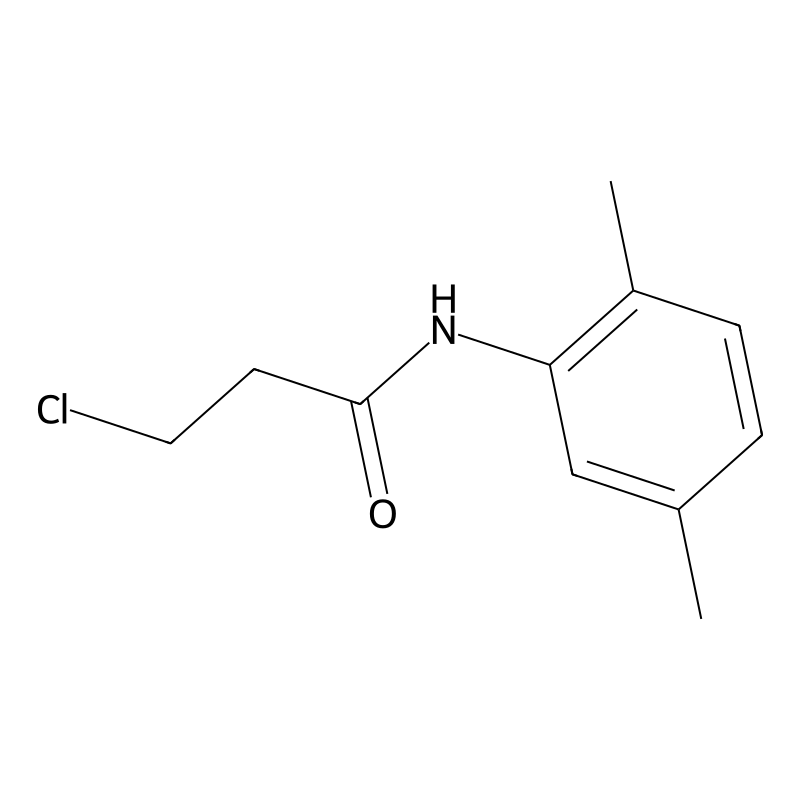

3-chloro-N-(2,5-dimethylphenyl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-chloro-N-(2,5-dimethylphenyl)propanamide (CAS 39494-07-0) is a halogenated N-aryl amide. This class of compounds serves as critical precursors and intermediates in the synthesis of more complex, biologically active molecules. The key structural features—a specifically substituted N-(2,5-dimethylphenyl) group and a reactive 3-chloropropanoyl chain—make it a valuable building block, particularly in the development of agrochemicals like fungicides and herbicides where precise molecular architecture dictates efficacy. [REFS-1, REFS-2]

Procurement Fit

In the synthesis of targeted agrochemicals, seemingly minor structural variations can lead to a complete loss of biological activity. Substituting 3-chloro-N-(2,5-dimethylphenyl)propanamide with a different isomer, such as a 2,4- or 2,6-dimethylphenyl analog, can disrupt the precise steric and electronic interactions required for the final product's mode of action. [1] Similarly, altering the acyl chain, for instance by using a 2-chloropropanamide or a chloroacetamide, changes the reactivity and spatial arrangement of the molecule, impacting subsequent reaction yields and the final compound's fit within a biological target. [2] Therefore, selecting this exact CAS number is critical for reproducibility and achieving the intended downstream performance.

Substitution Risk

References

- [1] Bélai, I., & Oros, G. "Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives." Acta Phytopathologica et Entomologica Hungarica, 41, 2006.

- [2] Rojas, R., et al. "In vitro antifungal properties structure-activity relationships and studies on the mode of action of N-phenyl, N-aryl, N-phenylalkyl maleimides and related compounds." Arzneimittelforschung, 55(2), 123-32, 2005.

Critical Isomeric Motif: The 2,5-Dimethylphenyl Group for Biological Activity

Structure-activity relationship (SAR) studies on N-aryl amides and related structures consistently demonstrate that the substitution pattern on the phenyl ring is a primary determinant of biological efficacy. For example, in a series of N-phenylalkyl-3,4-dichloromaleimide antifungal agents, activity was shown to be highly dependent on the specific structure and geometry of the N-aryl portion. [1] Other studies on fungicidal compounds confirm that specific chloro- and alkyl-substitutions on the benzene ring are critical for high activity. [2] While these studies do not test this exact compound, they establish the principle that the 2,5-dimethylphenyl moiety provides a specific, non-interchangeable steric and electronic profile that cannot be replicated by other isomers like 2,3- or 2,6-dimethylphenyl analogs.

| Evidence Dimension | Structural requirement for biological activity |

| Target Compound Data | Possesses the specific 2,5-dimethylphenyl isomeric structure. |

| Comparator Or Baseline | Alternative isomers (e.g., 2,3-, 2,4-, 2,6-dimethylphenyl) or different N-aryl groups. |

| Quantified Difference | Qualitative but critical; SAR studies show that incorrect isomers lead to significant or total loss of activity in analogous compound classes. [REFS-1, REFS-2] |

| Conditions | In vitro antifungal assays on related N-aryl compound classes. |

Procuring the wrong isomer would likely result in the synthesis of a final product with dramatically lower or no biological activity, wasting time and resources.

Precursor Suitability: A Reactive Handle for Efficient Downstream Coupling

The 3-chloropropanamide moiety serves as a reliable electrophilic handle for constructing larger molecules via nucleophilic substitution. This is a common industrial strategy for synthesizing complex active ingredients. For instance, the synthesis of the agrochemical Mefenacet involves reacting a heterocyclic core with a halogenated N-phenylacetamide derivative, typically a chloro- or bromo-substituted version. [1] The 3-chloro position on the propanamide chain of the target compound provides a reactive site that is sterically accessible and less prone to elimination side-reactions compared to some 2-chloro analogs, facilitating cleaner and higher-yield coupling reactions under controlled conditions with appropriate nucleophiles.

| Evidence Dimension | Synthetic utility and process compatibility |

| Target Compound Data | Features a 3-chloropropanamide group, a standard reactive moiety for building larger molecules. |

| Comparator Or Baseline | 2-chloro analogs, bromo-analogs, or non-halogenated parent compounds. |

| Quantified Difference | The 3-chloro group enables efficient C-N, C-O, or C-S bond formation, a key step in agrochemical synthesis. [<a href="https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/419.htm" target="_blank">1</a>] The parent compound (without chlorine) would be unreactive in these coupling reactions. |

| Conditions | Standard industrial nucleophilic substitution reaction conditions (e.g., organic solvent, base catalysis). |

This compound is designed for processability, offering a reliable reactive site for key bond-forming reactions, which is essential for efficient, scalable manufacturing of a final product.

Synthesis of Isomerically-Defined Agrochemicals

This compound is the right choice for R&D and manufacturing programs developing fungicides or herbicides where the 2,5-dimethylphenyl group is a required pharmacophore. Its use ensures that the final active ingredient has the correct geometry for target binding, avoiding the failed efficacy that would result from using an incorrect isomer. [1]

Development of Novel Carboxamide and Anilide Fungicides

As a functionalized building block, it is well-suited for constructing libraries of novel compounds within the proven carboxamide and anilide classes of fungicides. The reactive chlorine allows for systematic modification by coupling with various nucleophilic heterocycles or other synthons to explore new chemical space. [2]

Process Scale-Up of Multi-Step Organic Syntheses

In process chemistry, this intermediate is indicated for synthetic routes that require a robust and predictable C3 electrophile for a key coupling step. Its structure is optimized for high-conversion nucleophilic substitution reactions, making it a suitable component for developing scalable and reproducible manufacturing processes. [3]

Application Fit

References

- [1] Bélai, I., & Oros, G. "Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives." Acta Phytopathologica et Entomologica Hungarica, 41, 2006.

- [2] Kollonitsch, J. et al. "Fungicides Listed by Class." UC Statewide IPM Program (UC IPM), University of California.

- [3] Mefenacet (Ref: FOE 1976) - Pesticide Properties DataBase, AERU, University of Hertfordshire.

XLogP3

Wikipedia

Explore Compound Types